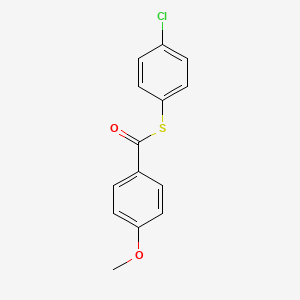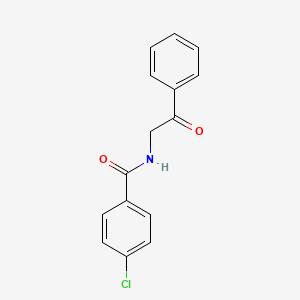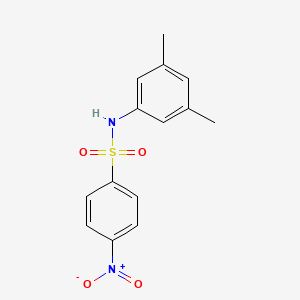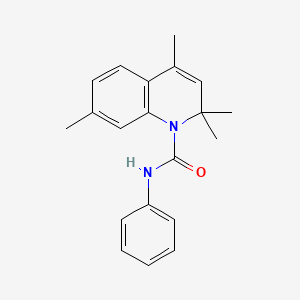
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate, also known as CMCT, is a chemical compound that is widely used in scientific research. It is a thiol-specific reagent that is used to modify cysteine residues in proteins and peptides. CMCT is a highly reactive compound that can form covalent bonds with cysteine residues, leading to changes in protein structure and function.
Wissenschaftliche Forschungsanwendungen
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate is widely used in scientific research as a thiol-specific reagent. It is used to modify cysteine residues in proteins and peptides, which can provide valuable insights into protein structure and function. This compound is also used to study the role of cysteine residues in protein-protein interactions and enzyme catalysis. Additionally, this compound can be used to label cysteine residues in proteins for detection and purification purposes.
Wirkmechanismus
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate reacts with cysteine residues in proteins and peptides through a nucleophilic attack mechanism. The thiol group of the cysteine residue attacks the isothiocyanate group of this compound, leading to the formation of a covalent bond between the two molecules. This covalent bond can lead to changes in protein structure and function.
Biochemical and Physiological Effects:
This compound can have a range of biochemical and physiological effects depending on the specific protein or peptide it is used to modify. In general, this compound can lead to changes in protein structure and function, which can impact cellular processes such as enzyme catalysis and protein-protein interactions. This compound can also be used to label cysteine residues in proteins for detection and purification purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S-(4-chlorophenyl) 4-methoxybenzenecarbothioate is its high reactivity with cysteine residues, which allows for efficient modification of proteins and peptides. Additionally, this compound can be used to selectively modify cysteine residues in the presence of other amino acids, which can be useful in complex protein mixtures. However, one limitation of this compound is its potential to modify other thiol-containing molecules in the cell, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the use of S-(4-chlorophenyl) 4-methoxybenzenecarbothioate in scientific research. One area of interest is the development of new methods for selective cysteine modification using this compound. Another area of interest is the use of this compound in the study of protein-protein interactions and enzyme catalysis. Additionally, this compound can be used in the development of new protein-based therapeutics that rely on cysteine modification for activity.
Synthesemethoden
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate can be synthesized through a multi-step process that involves the reaction of 4-chlorophenyl isothiocyanate with 4-methoxyphenol in the presence of a base. The resulting intermediate is then reacted with thioacetic acid to form this compound. The purity of the final product can be improved through recrystallization.
Eigenschaften
IUPAC Name |
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLNMIQGMWGOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)

![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)


![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)


